molecular formula C12H11NO4S B1608260 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 331003-75-9

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B1608260
CAS No.: 331003-75-9
M. Wt: 265.29 g/mol
InChI Key: HTFKYUIYCWNLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H11NO4S and its molecular weight is 265.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

  • ERK1/2 Inhibitors in Leukemia: Studies on analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a compound related to 5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione, have shown promising results as ERK1/2 substrate-specific inhibitors in human leukemia cells. This opens up potential for developing new cancer therapies (Li et al., 2009).

Corrosion Inhibition

  • Metal Corrosion Protection: Derivatives of thiazolidinedione, including compounds similar to this compound, have been studied for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid solutions. This research has implications for protecting metal surfaces in industrial applications (Yadav et al., 2015).

Antidiabetic and Hypolipidemic Agents

  • Diabetes and Lipid Disorders: Thiazolidinedione derivatives, including those structurally related to the compound , have been extensively researched for their antidiabetic and hypolipidemic properties. These compounds have shown effectiveness in treating conditions like type 2 diabetes and associated lipid disorders in animal models (Sohda et al., 1982).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties: Several derivatives of 5-arylidene-thiazolidine-2,4-dione, akin to the compound , have been synthesized and tested for their antimicrobial properties. These compounds have shown promising results against various pathogenic bacterial strains and fungal infections (Stana et al., 2014).

Properties

IUPAC Name

5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-2-17-9-5-7(3-4-8(9)14)6-10-11(15)13-12(16)18-10/h3-6,14H,2H2,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFKYUIYCWNLNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385826
Record name AC1MDY7J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331003-75-9
Record name AC1MDY7J
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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